molecular formula C16H20N2O3S3 B2414173 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-16-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B2414173
CAS No.: 1017663-16-9
M. Wt: 384.53
InChI Key: JVKZNVOQASCNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C16H20N2O3S3 and its molecular weight is 384.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c1-11-17-16(13-4-3-8-22-13)14(23-11)5-6-15(19)18(2)12-7-9-24(20,21)10-12/h3-4,8,12H,5-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKZNVOQASCNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N(C)C2CCS(=O)(=O)C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O3S3C_{16}H_{20}N_{2}O_{3}S_{3}, with a molecular weight of 384.5 g/mol. The structure incorporates multiple heteroatoms—sulfur and nitrogen—within its framework, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃S₃
Molecular Weight384.5 g/mol
CAS Number1017663-16-9

Biological Activity

Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit matrix metalloproteinases and BCL2 family proteins, which are crucial in cancer progression and metastasis . The presence of the thiazole moiety in our compound suggests potential activity against various cancer cell lines.

Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial effects against a range of pathogens. The incorporation of sulfur and nitrogen within the thiazole ring enhances the compound's ability to interact with bacterial enzymes . Studies have shown that modifications in the thiazole structure can lead to increased antibacterial efficacy.

Neuropharmacological Effects
Compounds similar to this compound have been investigated for their effects on G protein-coupled receptors (GPCRs). These interactions are critical for modulating neuronal excitability and could lead to new treatments for neurological disorders.

Case Studies

  • Thiazole Derivatives as Anticancer Agents
    • A study developed novel thiazole compounds that exhibited cytotoxicity against HCT116 and A549 cell lines. The structure–activity relationship (SAR) highlighted the importance of specific substitutions on the thiazole ring for enhanced activity .
  • Antimicrobial Activity Assessment
    • Research on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested using standard methods such as disc diffusion and MIC (minimum inhibitory concentration) assays, revealing significant antibacterial properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Ring : Reaction between appropriate thioketones and amines.
  • Dioxidation Step : Introducing the dioxidotetrahydrothiophene moiety through oxidation reactions.
  • Final Coupling Reaction : Combining the synthesized thiazole with the dioxidotetrahydrothiophene derivative under controlled conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.